ALD Growth Per Cycle of Dy₂O₃ vs. Gd₂O₃ Thin Films Using Guanidinate Precursors
In a direct head-to-head ALD study using homoleptic guanidinate precursors, Dy₂O₃ films exhibited a growth per cycle (GPC) of 1.0 Å at deposition temperatures of 200–275 °C, while Gd₂O₃ films deposited under identical conditions yielded a GPC of 1.1 Å over a broader temperature range of 175–275 °C [1]. The 0.1 Å per cycle difference represents a 10% lower growth rate for dysprosium oxide films.
| Evidence Dimension | Atomic layer deposition growth per cycle (GPC) |
|---|---|
| Target Compound Data | 1.0 Å/cycle (Dy₂O₃ from Dy precursor) |
| Comparator Or Baseline | 1.1 Å/cycle (Gd₂O₃ from Gd precursor) |
| Quantified Difference | 0.1 Å/cycle lower (10% reduction) |
| Conditions | ALD on Si(100) substrates; tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) precursors; H₂O reactant; reduced pressure; 150–350 °C substrate temperature range |
Why This Matters
This 10% GPC difference directly impacts film thickness calibration and process cycle count calculations, making generic substitution of Gd precursors for Dy precursors in ALD workflows a source of systematic deposition error.
- [1] Xu K, Ranjith R, Laha A, Parala H, Milanov AP, Fischer RA, et al. Atomic Layer Deposition of Gd₂O₃ and Dy₂O₃: A Study of the ALD Characteristics and Structural and Electrical Properties. Chemistry of Materials. 2012;24(4):651-658. View Source
